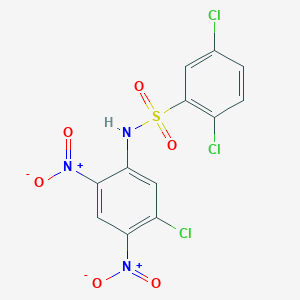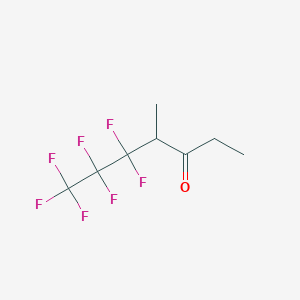![molecular formula C18H21N3O5S B14595342 N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide CAS No. 60515-80-2](/img/structure/B14595342.png)
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide is a complex organic compound that features a butyl group, a nitrobenzene sulfonyl group, and a glycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent amide formation. The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene derivatives to introduce the butyl group.
Amide Formation: The final step involves the formation of the glycinamide moiety through amide bond formation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N2-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-Butyl-N-[4-(4-aminobenzene-1-sulfonyl)phenyl]glycinamide: Similar structure but with an amino group instead of a nitro group.
N~2~-Butyl-N-[4-(4-methylbenzene-1-sulfonyl)phenyl]glycinamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
60515-80-2 |
|---|---|
Molekularformel |
C18H21N3O5S |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-(butylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H21N3O5S/c1-2-3-12-19-13-18(22)20-14-4-8-16(9-5-14)27(25,26)17-10-6-15(7-11-17)21(23)24/h4-11,19H,2-3,12-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
HLDJRGGYFRAJEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
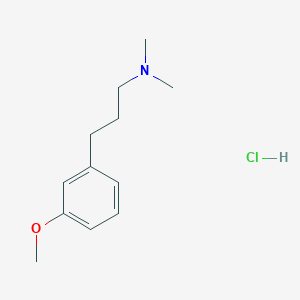
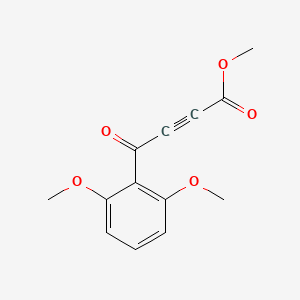
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)

![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
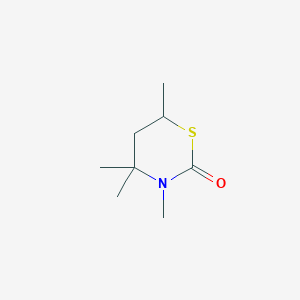

![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
